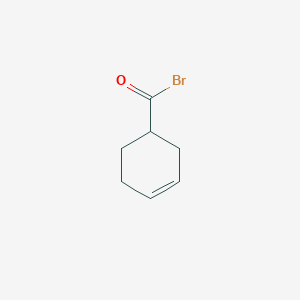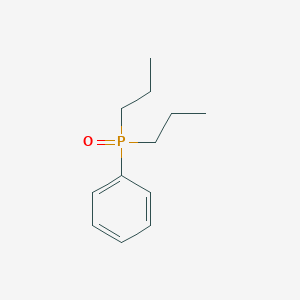
Oxo(phenyl)dipropyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(phenyl)dipropyl-lambda~5~-phosphane: is a chemical compound with a unique structure that includes a phosphorus atom bonded to an oxo group, a phenyl group, and two propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorus trichloride (PCl3): as a starting material.
Grignard reagents: or to introduce the phenyl and propyl groups.
Oxidizing agents: such as hydrogen peroxide (H2O2) or oxygen (O2) to introduce the oxo group.
Industrial Production Methods
Industrial production methods for Oxo(phenyl)dipropyl-lambda~5~-phosphane would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(phenyl)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or remove it entirely.
Substitution: The phenyl and propyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Formation of new organophosphorus compounds with different substituents.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of other organophosphorus compounds and materials.
Mécanisme D'action
The mechanism by which Oxo(phenyl)dipropyl-lambda~5~-phosphane exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
- Oxo(phenyl)phosphane
Uniqueness
Oxo(phenyl)dipropyl-lambda~5~-phosphane is unique due to its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
66232-91-5 |
|---|---|
Formule moléculaire |
C12H19OP |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
dipropylphosphorylbenzene |
InChI |
InChI=1S/C12H19OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
HXRVBPGQMACZOS-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



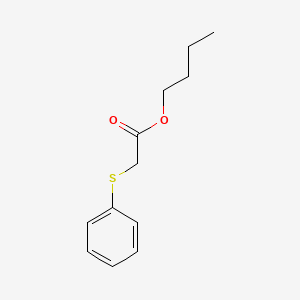
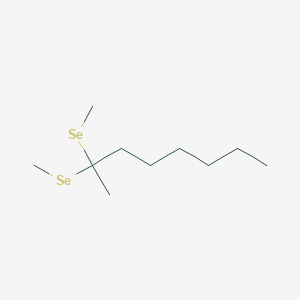

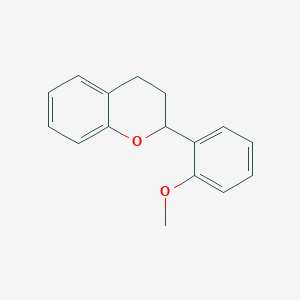

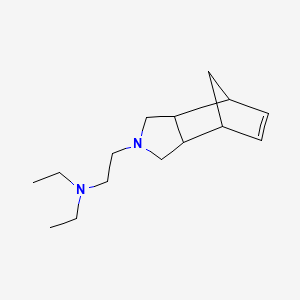

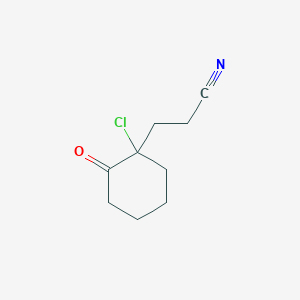

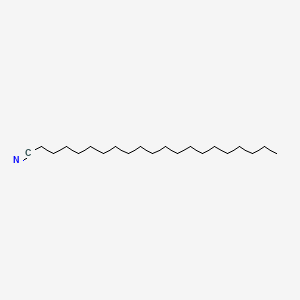

![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
